molecular formula C13H17N3 B13231398 4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine

4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13231398
M. Wt: 215.29 g/mol
InChI Key: VAYNTOCRLXBZAD-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-methylphenyl group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylphenyl)-1H-pyrazol-3-amine: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.

    5-(Propan-2-yl)-1H-pyrazol-3-amine: Lacks the 2-methylphenyl group, which may influence its binding affinity to molecular targets.

Uniqueness

4-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the 2-methylphenyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(2-methylphenyl)-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-8(2)12-11(13(14)16-15-12)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H3,14,15,16)

InChI Key

VAYNTOCRLXBZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(NN=C2N)C(C)C

Origin of Product

United States

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